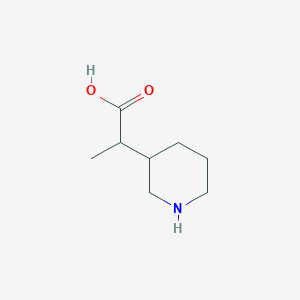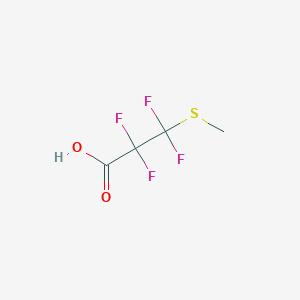
N-(4-(5-Cyano-1-methyl-1H-pyrrol-2-yl)phenyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(5-Cyano-1-methyl-1H-pyrrol-2-yl)phenyl)butyramide is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a cyano group and a butanamide moiety attached to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Cyano-1-methyl-1H-pyrrol-2-yl)phenyl)butyramide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Attachment of the Butanamide Moiety: The butanamide moiety can be attached through an amide coupling reaction using a carboxylic acid derivative and an amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(5-Cyano-1-methyl-1H-pyrrol-2-yl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
Oxidation Products: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives with functional groups such as alcohols or amines.
Substitution Products: Substituted derivatives with different functional groups replacing the original substituents.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(4-(5-Cyano-1-methyl-1H-pyrrol-2-yl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Inhibition of Cellular Pathways: It may inhibit certain cellular pathways, such as those involved in cell proliferation or inflammation, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
N-(4-(5-Cyano-1-methyl-1H-pyrrol-2-yl)phenyl)butyramide can be compared with other pyrrole derivatives to highlight its uniqueness:
Similar Compounds: Pyrrole, 1-methylpyrrole, 5-cyanopyrrole, and other substituted pyrroles.
Uniqueness: The presence of both the cyano group and the butanamide moiety in this compound imparts unique chemical and biological properties, making it distinct from other pyrrole derivatives.
Propriétés
Numéro CAS |
921631-43-8 |
|---|---|
Formule moléculaire |
C16H17N3O |
Poids moléculaire |
267.33 g/mol |
Nom IUPAC |
N-[4-(5-cyano-1-methylpyrrol-2-yl)phenyl]butanamide |
InChI |
InChI=1S/C16H17N3O/c1-3-4-16(20)18-13-7-5-12(6-8-13)15-10-9-14(11-17)19(15)2/h5-10H,3-4H2,1-2H3,(H,18,20) |
Clé InChI |
LIAYYMAKCKBDJR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=CC=C(C=C1)C2=CC=C(N2C)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(1,3-Dioxolan-2-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B8651967.png)

![5-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8651982.png)
![8-Azaspiro[5.7]tridecane](/img/structure/B8651993.png)






![2-[Methyl(3,5,6-trichloropyrazin-2-yl)amino]ethan-1-ol](/img/structure/B8652045.png)


